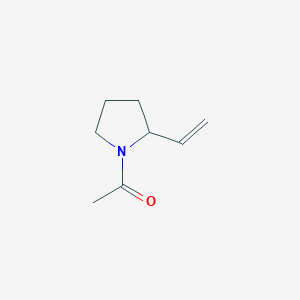
1-(4-Methoxy-3,5-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3,5-dimethylphenyl)piperazine is a chemical compound belonging to the piperazine class Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which are attached to the piperazine moiety
Méthodes De Préparation
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylphenylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the piperazine ring .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, the Ugi reaction, which is a multicomponent reaction, can be employed to synthesize piperazine derivatives in a single step. This method is advantageous due to its high yield and the ability to incorporate various functional groups into the final product .
Analyse Des Réactions Chimiques
1-(4-Methoxy-3,5-dimethylphenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced form of the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-(4-Methoxy-3,5-dimethylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, leading to modulation of signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-3,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3,5-Dimethylphenyl)piperazine: Lacks the methoxy group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: Lacks the methyl groups, which can affect its reactivity and interaction with biological targets.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(4-methoxy-3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-12(9-11(2)13(10)16-3)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 |
Clé InChI |
JSIIEYLFGCICKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)




![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)






